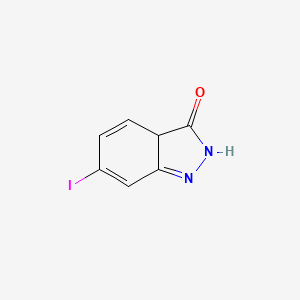
3-Hydroxy-6-iodo (1H)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-iodo (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of both hydroxyl and iodine substituents on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-iodo (1H)indazole typically involves the iodination of 3-hydroxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts to facilitate the iodination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of indazole-3,6-dione.
Reduction: Formation of 6-iodoindazole.
Substitution: Formation of alkylated or acylated derivatives of this compound.
科学的研究の応用
3-Hydroxy-6-iodo (1H)indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-6-iodo (1H)indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which enhances the compound’s binding affinity to its targets.
類似化合物との比較
3-Hydroxyindazole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
6-Iodoindazole: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding.
3,6-Dihydroxyindazole: Contains an additional hydroxyl group, which may alter its chemical and biological properties.
Uniqueness: 3-Hydroxy-6-iodo (1H)indazole is unique due to the presence of both hydroxyl and iodine substituents, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
6-iodo-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3,5H,(H,10,11) |
InChIキー |
UASGVPHSAQEZGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NNC(=O)C21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


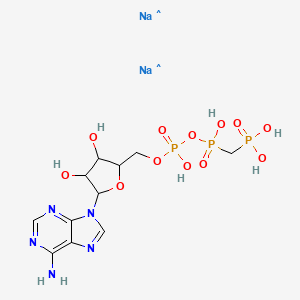

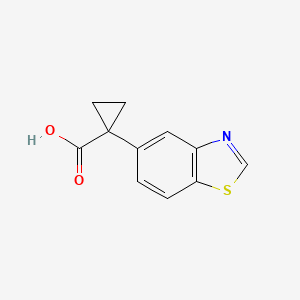
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)

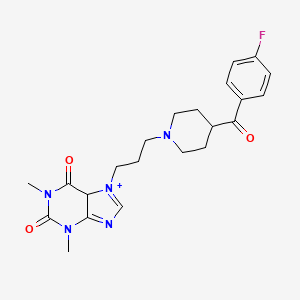
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
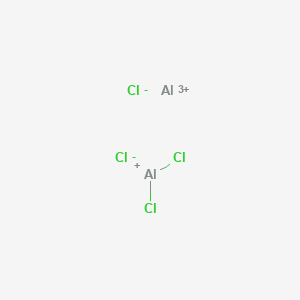

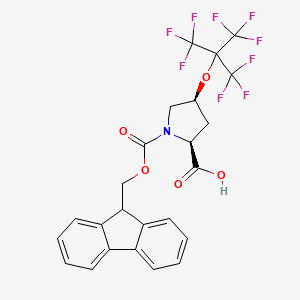
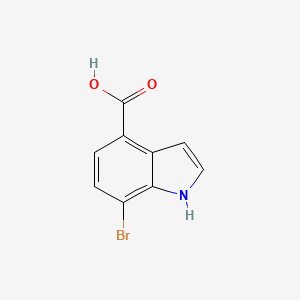
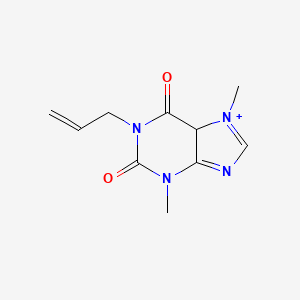
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
![2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-](/img/structure/B15131440.png)
